Methyl acetoacetate sodium salt
Overview
Description
Methyl acetoacetate sodium salt is an organic compound with the molecular formula CH₃COCHNaCOOCH₃. It is a sodium salt derivative of methyl acetoacetate, a β-keto ester. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form enolates, which are key intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetoacetate sodium salt can be synthesized through the reaction of methyl acetoacetate with sodium methoxide. The reaction typically involves the deprotonation of methyl acetoacetate by sodium methoxide, resulting in the formation of the sodium salt .
Industrial Production Methods: In an industrial setting, the preparation of sodium methyl acetoacetate involves the use of solvents like tetrahydrofuran and inert gases such as argon. The reaction is carried out at controlled temperatures, typically between 15°C to 25°C, and involves the addition of sodium hydride and a metal alkaline compound .
Chemical Reactions Analysis
Types of Reactions: Methyl acetoacetate sodium salt undergoes various types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Decarboxylation: This reaction involves the removal of a carboxyl group, typically facilitated by heating.
Alkylation: The compound can undergo alkylation at the α-position, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Transesterification: Catalysts such as sulfated zirconia or borate/zirconia are commonly used.
Decarboxylation: This reaction often requires heating in the presence of a base.
Alkylation: Alkyl halides and bases like sodium hydride are typically used.
Major Products Formed:
Transesterification: Produces various esters depending on the alcohol used.
Decarboxylation: Results in the formation of ketones.
Alkylation: Leads to the formation of substituted acetoacetates.
Scientific Research Applications
Methyl acetoacetate sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium methyl acetoacetate involves its ability to form enolates, which are nucleophilic species that can participate in various chemical reactions. The enolate formation is facilitated by the presence of the sodium ion, which stabilizes the negative charge on the oxygen atom . This compound can act as a nucleophile in substitution reactions, as well as a base in deprotonation reactions .
Comparison with Similar Compounds
Methyl acetoacetate: The parent compound, which lacks the sodium ion and is less reactive in certain conditions.
Ethyl acetoacetate: Similar in structure but with an ethyl group instead of a methyl group, leading to slightly different reactivity.
Phenyl acetoacetate: Contains a phenyl group, which affects its reactivity and solubility.
Uniqueness: Methyl acetoacetate sodium salt is unique due to its enhanced reactivity, which is attributed to the presence of the sodium ion. This makes it a more versatile reagent in organic synthesis compared to its non-sodium counterparts .
Properties
IUPAC Name |
sodium;(Z)-4-methoxy-4-oxobut-2-en-2-olate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3.Na/c1-4(6)3-5(7)8-2;/h3,6H,1-2H3;/q;+1/p-1/b4-3-; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFXRQPPDCUQY-LNKPDPKZSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)OC)/[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NaO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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